molecular formula C22H26N2O3 B269040 N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide

货号 B269040
分子量: 366.5 g/mol
InChI 键: UDVHFFZGEJHCCI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC).

作用机制

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide selectively targets mutated forms of the EGFR protein, which are commonly found in NSCLC. The mutated EGFR protein drives the growth and survival of cancer cells. N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide binds to the mutated EGFR protein and inhibits its activity, thereby preventing the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to have a favorable safety profile and minimal toxicity compared to first-generation EGFR TKIs. N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide has also been shown to have a longer half-life and higher potency compared to first-generation EGFR TKIs, which allows for less frequent dosing and better patient compliance.

实验室实验的优点和局限性

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments, including its high potency, selectivity, and favorable safety profile. However, N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide also has some limitations, including its high cost, limited availability, and potential for off-target effects.

未来方向

There are several future directions for the use of N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide in the treatment of NSCLC. One direction is to explore the use of N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide in combination with other targeted therapies or immunotherapies to improve treatment outcomes. Another direction is to identify biomarkers that can predict response to N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide and other EGFR TKIs. Additionally, there is a need for further research to understand the mechanisms of resistance to N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide and to develop strategies to overcome resistance. Finally, there is a need for further research to optimize the dosing and administration of N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide for improved efficacy and patient outcomes.
Conclusion:
In conclusion, N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide is a third-generation EGFR TKI that has shown promising results in the treatment of NSCLC. Its unique mechanism of action and favorable safety profile make it an attractive option for the treatment of NSCLC. Further research is needed to optimize its use and improve treatment outcomes.

合成方法

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 4-bromoaniline with 1-azepanecarbonyl chloride in the presence of a base to form N-[4-(1-azepanylcarbonyl)phenyl]aniline. The second step involves the reaction of N-[4-(1-azepanylcarbonyl)phenyl]aniline with 4-methoxyphenylacetic acid in the presence of a coupling agent to form N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide.

科学研究应用

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide has been extensively studied for its efficacy in the treatment of NSCLC. In preclinical studies, N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to effectively inhibit the growth of EGFR-mutant NSCLC cells and overcome resistance to first-generation EGFR TKIs. In clinical studies, N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to have a high response rate and durable responses in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs.

属性

产品名称

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide

分子式

C22H26N2O3

分子量

366.5 g/mol

IUPAC 名称

N-[4-(azepane-1-carbonyl)phenyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H26N2O3/c1-27-20-12-6-17(7-13-20)16-21(25)23-19-10-8-18(9-11-19)22(26)24-14-4-2-3-5-15-24/h6-13H,2-5,14-16H2,1H3,(H,23,25)

InChI 键

UDVHFFZGEJHCCI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

规范 SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。